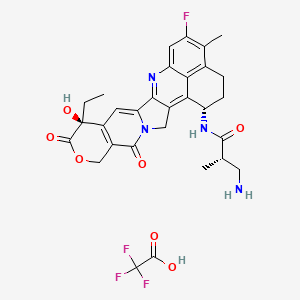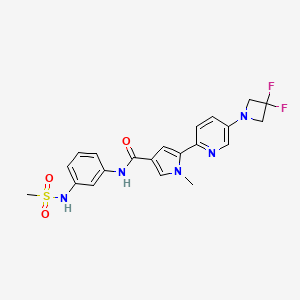
Dhx9-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DHX9-IN-1 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in maintaining genomic stability by unwinding and resolving various nucleic acid structures, including double-stranded RNA, DNA/RNA hybrids, and G-quadruplexes . Overexpression of DHX9 is observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DHX9-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for small molecule inhibitors typically involve:
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and selectivity of the inhibitor towards DHX9. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring reproducibility and consistency. This typically includes optimization of reaction conditions, use of industrial-grade reagents, and implementation of robust purification processes to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: DHX9-IN-1 primarily undergoes reactions that are typical for small molecule inhibitors, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to enhance solubility or metabolic stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the electronic properties of the molecule.
Substitution: Replacement of one functional group with another to improve binding affinity or selectivity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its pharmacological properties.
Scientific Research Applications
DHX9-IN-1 has several scientific research applications, particularly in the fields of oncology, molecular biology, and drug discovery:
Oncology: this compound is used to study the role of DHX9 in cancer cell proliferation and genomic stability.
Molecular Biology: The compound is used to investigate the mechanisms of RNA processing, transcription, and replication stress.
Drug Discovery: this compound serves as a lead compound for developing new therapeutic agents targeting DHX9.
Mechanism of Action
DHX9-IN-1 exerts its effects by inhibiting the helicase activity of DHX9. This inhibition leads to the accumulation of RNA/DNA secondary structures such as R-loops, which induce replication stress and genomic instability . The compound selectively targets cells with defective mismatch repair, preventing DNA replication in the S phase and leading to apoptosis . The molecular targets and pathways involved include:
Comparison with Similar Compounds
DHX9-IN-2: Another small molecule inhibitor targeting DHX9, with similar mechanisms of action and applications.
ATX968: A DHX9 inhibitor that has shown robust and durable tumor regression in vivo.
Comparison:
Properties
Molecular Formula |
C21H21F2N5O3S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
5-[5-(3,3-difluoroazetidin-1-yl)pyridin-2-yl]-N-[3-(methanesulfonamido)phenyl]-1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C21H21F2N5O3S/c1-27-11-14(20(29)25-15-4-3-5-16(9-15)26-32(2,30)31)8-19(27)18-7-6-17(10-24-18)28-12-21(22,23)13-28/h3-11,26H,12-13H2,1-2H3,(H,25,29) |
InChI Key |
NFDWKTIXFFIEAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=NC=C(C=C2)N3CC(C3)(F)F)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


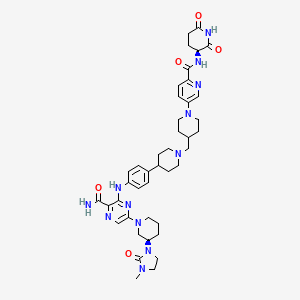
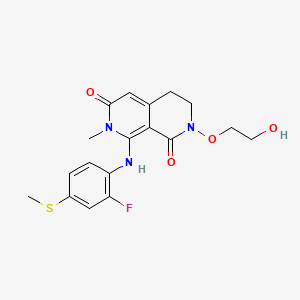
![[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10862022.png)

![3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10862036.png)
![methyl {4-[5-(hydroxymethyl)-1H-imidazol-2-yl]butyl}carbamate](/img/structure/B10862041.png)
![(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10862047.png)
![4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B10862059.png)

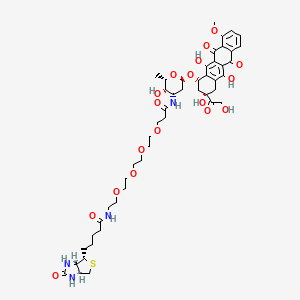

![(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide](/img/structure/B10862078.png)
![N-(6-amino-5-ethylpyridin-3-yl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B10862085.png)
